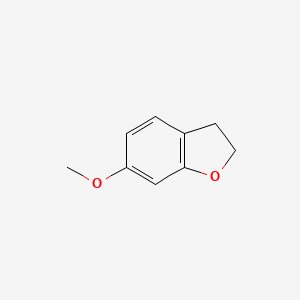

6-Methoxy-2,3-dihydrobenzofuran

Description

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C9H10O2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-3,6H,4-5H2,1H3 |

InChI Key |

JWYJPJUPUWQOGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCO2)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex benzofuran derivatives. Its reactivity allows for the development of novel compounds with enhanced biological activities.

Synthesis Methods :

- Etherification and Cyclization : Commonly synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.

Biology

Research has demonstrated that 6-Methoxy-2,3-dihydrobenzofuran exhibits significant biological effects:

- Anticancer Studies :

- Breast Cancer Models : Demonstrated cytotoxic effects on MCF-7 cells, leading to increased apoptosis rates.

- Lung Cancer Studies : Inhibition of cell viability in A549 lung cancer cells.

| Study Type | Cell Line | Observations |

|---|---|---|

| In Vitro | MCF-7 | Increased apoptosis |

| In Vitro | A549 | Decreased cell viability |

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases:

- Cancer Therapeutics : Targeting pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to reduce tumor growth.

- Cardiovascular Applications : Studies indicate potential benefits in lowering cholesterol and triglyceride levels in animal models.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | Hydroxyl group instead of methoxy | Increased polarity may affect activity |

| Methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate | Methyl ester derivative | Different pharmacokinetics |

| 7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid | Different positioning of methoxy group | Distinct biological profiles |

Case Studies

-

Cancer Cell Line Studies :

- A study showed that treatment with this compound resulted in significant cytotoxicity against breast cancer cell lines (MCF-7), indicating its potential as a chemotherapeutic agent.

-

In Vivo Studies :

- Animal studies involving Syrian hamsters demonstrated that derivatives of this compound effectively lowered cholesterol levels at doses lower than traditional treatments like fenofibrate.

Preparation Methods

Traditional Cyclization Methods

The synthesis of 2,3-dihydrobenzofuran derivatives often begins with cyclization of ortho-substituted phenolic precursors. For 6-methoxy variants, sodium phenate and ethylene chlorohydrin serve as starting materials, with copper chloride (CuCl₂) and ferric chloride (FeCl₃) catalysts facilitating etherification and subsequent ring closure . In a representative procedure, sodium phenate reacts with 2-chloroethanol at 60–70°C for 2–3 hours under reflux, yielding 2-phenoxyethanol. Subsequent treatment with zinc chloride (ZnCl₂) and manganese chloride (MnCl₂) at 200–220°C induces cyclization to form 2,3-dihydrobenzofuran . To introduce the methoxy group, methoxy-substituted sodium phenate (e.g., sodium 4-methoxyphenate) may replace standard sodium phenate, though this modification requires precise control of reaction conditions to avoid demethylation.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of benzofuran precursors offers a direct route to dihydrobenzofurans. For 6-methoxy derivatives, benzofuran substrates bearing a methoxy group at the 6-position undergo hydrogenation over palladium or platinum catalysts. However, this method faces challenges in regioselectivity and over-reduction. A patent-disclosed alternative employs glacial acetic acid as a solvent with hydrogen gas at 50–80°C, achieving partial hydrogenation while preserving the methoxy group . Post-reduction purification via reduced-pressure distillation isolates the target compound at 88–90°C .

Transition Metal-Catalyzed Cyclizations

Transition metal catalysts enhance cyclization efficiency and regiocontrol. Ruthenium trichloride (RuCl₃) paired with sodium periodate (NaIO₄) enables oxidative coupling of 2-(1-tosylalkyl)phenols to form dihydrobenzofurans . For example, 2-hydroxy-3-(2-aldehydo)-4-acetylamino-benzoic acid methyl ester undergoes RuCl₃-catalyzed oxidation to generate an intermediate o-quinone methide, which cyclizes to yield 6-methoxy-2,3-dihydrobenzofuran derivatives . This method achieves yields exceeding 85% under mild conditions (20–30°C) and avoids harsh acids, making it suitable for sensitive substrates .

Regioselective introduction of the methoxy group at the 6-position remains a critical challenge. A breakthrough involves in situ generation of o-quinone methides (o-QMs) from 2-(hydroxy(phenyl)methyl)phenols under mildly acidic conditions . Ethyl 6-methoxy-3-phenyl-2,3-dihydrobenzofuran-2-carboxylate, synthesized via this route, achieves 90% yield using trifluoroacetic acid (TFA) as a catalyst . The methoxy group is introduced prior to cyclization by starting with methoxy-substituted phenols, ensuring positional fidelity.

Table 1: Comparison of Key Synthetic Methods

Industrial-Scale Production Considerations

Scalability demands cost-effective catalysts and simplified purification. The CuCl₂/FeCl₃ method uses inexpensive catalysts but requires high-temperature reflux, increasing energy costs. In contrast, RuCl₃-based methods offer lower operational temperatures but involve costly ruthenium. Industrial adoption favors ZnCl₂-mediated cyclization due to reagent availability and compatibility with continuous flow systems. Purification via fractional distillation remains standard, though crystallization techniques are emerging for higher-purity requirements.

Q & A

Q. What are the most reliable synthetic routes to 6-Methoxy-2,3-dihydrobenzofuran, and how can reaction conditions be optimized?

Methodological Answer:

- Transition Metal-Catalyzed Cyclization : A robust approach involves intramolecular oxidative coupling of allyl-substituted phenols using palladium or copper catalysts. For example, Scheme 21 () highlights a pathway for synthesizing 3,3-disubstituted dihydrobenzofurans via cyclization, with yields dependent on solvent polarity and catalyst loading (e.g., CuI/SPDO systems achieve >80% enantiomeric excess in asymmetric cases) .

- Acid-Catalyzed Cyclization : Condensation of o-methoxyphenol derivatives with allyl alcohols in the presence of H₂SO₄ or ZnCl₂ forms the dihydrobenzofuran core. However, regioselectivity challenges (e.g., 2- vs. 3-substitution) require careful control of stoichiometry and temperature .

- Optimization Tips : Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation. Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while Brønsted acids (e.g., p-TsOH) improve regioselectivity .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : The methoxy group (δ 3.7–3.9 ppm) and dihydrofuran protons (δ 2.5–3.2 ppm, multiplet) are diagnostic. For example, 2,3-dihydrobenzofuran-6-ol () shows a downfield-shifted hydroxyl proton (δ 5.2 ppm) in DMSO-d₆ .

- ¹³C NMR : The quaternary carbons adjacent to oxygen (C-2 and C-3) resonate at δ 70–85 ppm. Contradictions in literature assignments (e.g., vs. 9) can be resolved via 2D experiments (HSQC, HMBC) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas. For example, this compound derivatives exhibit [M+H]⁺ peaks with exact mass matches (e.g., m/z 164.0837 for C₉H₁₀O₂) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound scaffolds?

Methodological Answer:

- Chiral Catalysts : Copper/SPDO systems catalyze asymmetric [3+2] cycloadditions, achieving >90% ee for 2-aryl-dihydrobenzofurans (). Key parameters include ligand choice (e.g., SPDO vs. BOX ligands) and solvent (toluene/THF mixtures) .

- Enzymatic Resolution : Candida antarctica lipase selectively hydrolyzes esters of dihydrobenzofuran carboxylic acids (e.g., 2-carboxy-6-methoxy derivatives) with 80–99% enantiomeric excess (). Optimize pH (6.5–7.5) and solvent (tert-butanol) for kinetic resolution .

Q. How can functionalization of the dihydrobenzofuran core be achieved for structure-activity studies?

Methodological Answer:

- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with 4-bromo-2,3-dihydrobenzofuran () introduce aryl/heteroaryl groups at C-4. Use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C for optimal yields .

- Ring-Opening Reactions : Sodium in pyridine cleaves the furan ring, producing substituted phenols (). Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .

Q. What experimental designs are recommended to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Anti-Inflammatory Assays : Derivatives like Ophiopogonanone H () inhibit COX-2 and IL-6 in RAW264.7 macrophages. Use LPS-induced inflammation models and ELISA kits for cytokine quantification .

- Natural Product Isolation : For plant-derived analogs (e.g., 3-Deuteriomethyl-5-methyl-2,3-dihydrobenzofuran in ), combine silica gel chromatography with Sephadex LH-20 purification. Validate purity via HPLC-DAD (λ = 280 nm) .

Q. How should researchers address contradictory data in dihydrobenzofuran studies (e.g., regiochemistry or spectral assignments)?

Methodological Answer:

- Case Study : highlights historical misassignments of 2- vs. 3-substituted dihydrobenzofurans. Replicate disputed syntheses (e.g., Niederl and Storch’s method) and use X-ray crystallography to confirm structures .

- Comparative Analysis : Cross-reference NMR data across studies (e.g., vs. 12). Discrepancies in chemical shifts often arise from solvent effects or impurities—re-run spectra under standardized conditions (CDCl₃, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.